molecular formula C13H12O2 B135727 1-[2-(5-Methyl-2-furyl)phenyl]ethanone CAS No. 138350-43-3

1-[2-(5-Methyl-2-furyl)phenyl]ethanone

Cat. No.: B135727
CAS No.: 138350-43-3
M. Wt: 200.23 g/mol
InChI Key: KQSFUIRGJGRYGF-UHFFFAOYSA-N
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Description

1-[2-(5-Methyl-2-furyl)phenyl]ethanone is an organic compound characterized by the presence of a furan ring substituted with a methyl group and a phenyl ring attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(5-Methyl-2-furyl)phenyl]ethanone typically involves the reaction of 5-methyl-2-furylmethanol with a phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(5-Methyl-2-furyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The furan ring and phenyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[2-(5-Methyl-2-furyl)phenyl]ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(5-Methyl-2-furyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

    5-Methyl-2-furylmethanol: Shares the furan ring structure but differs in functional groups.

    2-Acetylfuran: Similar furan ring with an acetyl group but lacks the phenyl ring.

Uniqueness: 1-[2-(5-Methyl-2-furyl)phenyl]ethanone is unique due to the combination of the furan ring, phenyl ring, and ethanone group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and reactivity compared to its analogs .

Properties

IUPAC Name

1-[2-(5-methylfuran-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-7-8-13(15-9)12-6-4-3-5-11(12)10(2)14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSFUIRGJGRYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC=C2C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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